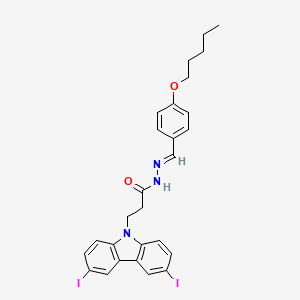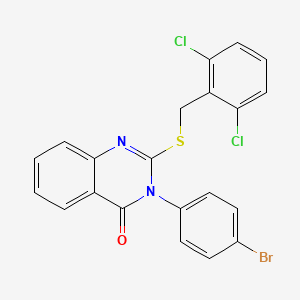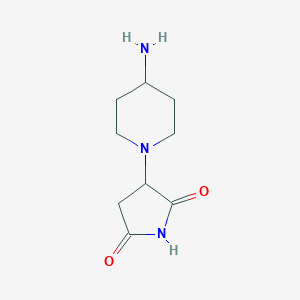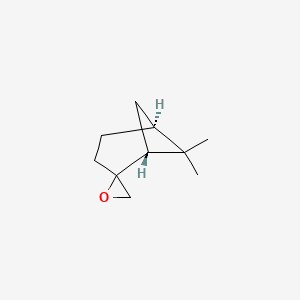
3-Benzyl-5-(4-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzyl-5-(4-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a heterocyclic compound that belongs to the thiazolidinone family This compound is characterized by its unique structure, which includes a thiazolidinone ring substituted with benzyl and methylbenzylidene groups
Preparation Methods
The synthesis of 3-Benzyl-5-(4-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves the reaction of appropriate benzylidene derivatives with thiosemicarbazide under specific conditions. One common method includes the condensation of 4-methylbenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone, which is then cyclized in the presence of a suitable catalyst to yield the desired thiazolidinone compound .
Chemical Reactions Analysis
3-Benzyl-5-(4-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antifungal properties, making it a potential candidate for developing new therapeutic agents.
Medicine: Research has shown that thiazolidinone derivatives possess anti-inflammatory and anticancer activities, suggesting their potential use in drug development.
Mechanism of Action
The mechanism of action of 3-Benzyl-5-(4-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, its antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis, while its anticancer effects are linked to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
3-Benzyl-5-(4-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one can be compared with other thiazolidinone derivatives, such as:
3-Benzyl-5-butyl-2-[(4-methylbenzylidene)hydrazono]-1,3-thiazolidin-4-one: This compound shares a similar core structure but differs in the substituents attached to the thiazolidinone ring.
3-Benzyl-5-(4-methylbenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one: Another closely related compound with a phenylimino group instead of the thioxo group.
The uniqueness of this compound lies in its specific substituents, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
324565-28-8 |
|---|---|
Molecular Formula |
C18H15NOS2 |
Molecular Weight |
325.5 g/mol |
IUPAC Name |
(5E)-3-benzyl-5-[(4-methylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H15NOS2/c1-13-7-9-14(10-8-13)11-16-17(20)19(18(21)22-16)12-15-5-3-2-4-6-15/h2-11H,12H2,1H3/b16-11+ |
InChI Key |
ADTNPZGLVFOSSP-LFIBNONCSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)CC3=CC=CC=C3 |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-3-[4-(2-phenylethoxy)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B12052085.png)
![2-[(fluorosulfonyl)oxy]-Benzaldehyde](/img/structure/B12052088.png)

![3H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 4-bromo-](/img/structure/B12052095.png)


![Dimethyl 3-(3,4-dimethoxyphenyl)-7-(4-methoxybenzoyl)pyrrolo[1,2-c]pyrimidine-5,6-dicarboxylate](/img/structure/B12052113.png)



